MRS2603

Description

Properties

Molecular Formula |

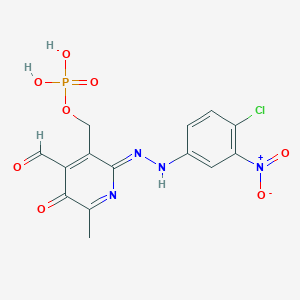

C14H12ClN4O8P |

|---|---|

Molecular Weight |

430.69 g/mol |

IUPAC Name |

[2-[(4-chloro-3-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methyl-3-pyridinyl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H12ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-8-2-3-11(15)12(4-8)19(22)23/h2-5,21H,6H2,1H3,(H2,24,25,26) |

InChI Key |

AIYCSQYPGGJSRN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=N/C(=N\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=C(C1=O)C=O)COP(=O)(O)O |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])COP(=O)(O)O)C=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRS2603; MRS 2603; MRS-2603. |

Origin of Product |

United States |

Foundational & Exploratory

MRS2603: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2603 is a potent and selective synthetic agonist for the P2Y11 purinergic receptor, a unique G protein-coupled receptor (GPCR) distinguished by its dual coupling to both stimulatory (Gs) and quinone-sensitive (Gq) G protein signaling pathways. This dual functionality allows this compound to induce a bifurcated signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), as well as the stimulation of phospholipase C, which results in inositol trisphosphate generation and the mobilization of intracellular calcium. This comprehensive guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its signaling pathways and experimental workflows. The anti-inflammatory properties of this compound, mediated through the cAMP-dependent arm of its signaling pathway, are also explored, highlighting its therapeutic potential.

Core Mechanism: Dual G Protein-Coupled Signaling

The P2Y11 receptor, the specific molecular target of this compound, is an atypical member of the P2Y receptor family due to its ability to engage two distinct G protein subtypes.[1][2] This dual coupling is the cornerstone of this compound's mechanism of action.

-

Gs-Coupled Pathway (Adenylyl Cyclase Activation): Upon binding of this compound, the P2Y11 receptor activates the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The accumulation of intracellular cAMP activates protein kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to various cellular responses, including the modulation of inflammatory processes.[4]

-

Gq-Coupled Pathway (Calcium Mobilization): Concurrently, this compound-induced activation of the P2Y11 receptor also engages the Gq alpha subunit.[1] Activated Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] This transient increase in intracellular calcium concentration mediates a wide array of cellular functions.

Quantitative Data

The potency and efficacy of this compound are typically quantified by its half-maximal effective concentration (EC50) for inducing cAMP accumulation and intracellular calcium mobilization. While specific EC50 values for this compound can vary depending on the cell type and experimental conditions, it is characterized as a potent agonist for the P2Y11 receptor. For comparative purposes, the potencies of other P2Y11 agonists are presented below.

| Agonist | Signaling Pathway | Cell Type | EC50 (µM) |

| ATP | cAMP Accumulation | CHO-K1 | 17.4 ± 6.1 |

| IP3 Production | 1321N1 Astrocytoma | 72 ± 8 | |

| ATPγS | cAMP Accumulation | CHO-K1 | Data not specified |

| IP3 Production | 1321N1 Astrocytoma | Data not specified | |

| BzATP | cAMP Accumulation | CHO-K1 | Data not specified |

| IP3 Production | 1321N1 Astrocytoma | Data not specified |

Note: Data for ATP, ATPγS, and BzATP are derived from studies on recombinant human P2Y11 receptors and are provided for context. Specific EC50 values for this compound should be determined empirically for the system under investigation.

Anti-inflammatory Mechanism

A significant functional consequence of this compound-mediated P2Y11 activation is the suppression of pro-inflammatory responses in immune cells. This effect is primarily attributed to the Gs-cAMP-PKA arm of the signaling cascade.

In immune cells such as M2 macrophages, activation of the P2Y11 receptor leads to an increase in intracellular cAMP.[6] Elevated cAMP levels have been shown to inhibit the signaling of Toll-like receptors (TLRs), such as TLR4.[6] Specifically, P2Y11 activation can prevent the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS), a TLR4 ligand.[6] This targeted suppression of a key inflammatory mediator underscores the therapeutic potential of this compound in inflammatory conditions.

Experimental Protocols

The characterization of this compound's mechanism of action involves distinct assays to quantify the activation of its dual signaling pathways.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[7]

Principle: Endogenous cAMP produced by cells competes with a labeled cAMP analog (e.g., d2-labeled cAMP) for binding to a specific anti-cAMP antibody coupled to a fluorescent donor (e.g., Europium cryptate). The proximity of the donor and acceptor molecules results in a FRET signal that is inversely proportional to the amount of cAMP produced by the cells.

Protocol Outline:

-

Cell Culture: Culture cells expressing the P2Y11 receptor (either endogenously or through transfection) in a suitable plate format (e.g., 96- or 384-well).[8]

-

Cell Stimulation: Treat the cells with varying concentrations of this compound for a defined period to stimulate cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).

-

Signal Measurement: After incubation, measure the HTRF signal using a compatible plate reader.

-

Data Analysis: Calculate the concentration of cAMP produced based on a standard curve and determine the EC50 value for this compound.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation. Fluorometric methods using calcium-sensitive dyes and a Fluorometric Imaging Plate Reader (FLIPR) are widely used.[9][10][11]

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to Ca2+. The FLIPR system allows for the real-time monitoring of these fluorescence changes in a high-throughput format.

Protocol Outline:

-

Cell Plating: Seed P2Y11-expressing cells into a microplate (e.g., 96- or 384-well) and allow them to adhere.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.

-

Assay Execution: Place the plate in the FLIPR instrument. The instrument adds varying concentrations of this compound to the wells while simultaneously measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.

Conclusion

This compound exerts its biological effects through the selective activation of the P2Y11 receptor, initiating a unique dual signaling cascade involving both Gs- and Gq-coupled pathways. This leads to the concomitant accumulation of intracellular cAMP and mobilization of intracellular calcium. The cAMP-mediated arm of this signaling pathway provides a mechanism for the observed anti-inflammatory effects of this compound, particularly the suppression of TNF-α production. The quantitative characterization of these dual signaling events through robust in vitro assays is essential for the continued investigation and potential therapeutic development of this compound and other P2Y11-targeting compounds.

References

- 1. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Ca2+ release by cAMP-dependent protein kinase. A mechanism for agonist-specific calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extracellular NAD+ is an agonist of the human P2Y11 purinergic receptor in human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 8. revvity.com [revvity.com]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.aatbio.com [docs.aatbio.com]

Unveiling the Chemical Landscape of MRS2603: A Technical Guide

For researchers and professionals in the fields of pharmacology and drug development, a comprehensive understanding of novel chemical entities is paramount. This technical guide provides an in-depth exploration of MRS2603, a significant antagonist of P2Y purinergic receptors. This document outlines its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a clear and accessible format for the scientific community.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound that has been identified as a potent antagonist of the P2Y1 and P2Y13 receptors.[1] Its chemical identity is defined by its systematic IUPAC name, chemical formula, and various other identifiers that are crucial for its characterization and synthesis.

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview of this molecule.

| Property | Value | Reference |

| IUPAC Name | [(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate | [1] |

| CAS Number | 860623-35-4 | [1] |

| Chemical Formula | C14H12ClN4O8P | [1] |

| Molecular Weight | 430.69 g/mol | [1] |

| SMILES | O=P(O)(O)OCC1=C(C=O)C(=O)C(C)=NN=C1NNC2=CC=C(Cl)C(=C2)--INVALID-LINK--[O-] | [1] |

| InChI Key | QFNNQKZCKPHORP-JXAWBTAJSA-N | [1] |

| Hydrogen Bond Acceptors | 9 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Rotatable Bonds | 7 | [2] |

| Topological Polar Surface Area | 190.6 Ų | [2] |

| XLogP | 0.17 | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at two subtypes of the P2Y receptor family: P2Y1 and P2Y13. These receptors are G protein-coupled receptors (GPCRs) that are endogenously activated by adenosine diphosphate (ADP). By binding to these receptors, this compound prevents the binding of ADP and thereby inhibits the downstream signaling cascades.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is primarily coupled to the Gq class of G proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[5] this compound blocks this entire cascade by preventing the initial activation of the P2Y1 receptor by ADP.

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is primarily coupled to the Gi class of G proteins.[6] Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA). The P2Y13 receptor has also been implicated in the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][6] this compound blocks the primary Gi-mediated pathway by competitively inhibiting ADP binding to the P2Y13 receptor.

Experimental Protocols

The following sections provide an overview of the synthesis of this compound and a general protocol for assessing its biological activity.

Synthesis of this compound

The synthesis of this compound is described as a derivative of pyridoxal-5'-phosphate.[8] The general synthetic strategy involves the modification of the pyridoxal-5'-phosphate scaffold. A key step is the formation of a hydrazone by reacting the aldehyde group of a pyridoxal derivative with a substituted phenylhydrazine, in this case, 4-chloro-3-nitrophenylhydrazine. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product. The final step typically involves the introduction of the phosphate group at the 5'-position of the pyridoxal ring. For a detailed, step-by-step protocol, it is essential to consult the primary literature, specifically the work by Kim et al. (2005) in Biochemical Pharmacology.[1][8]

Biological Activity Assay: In Vitro Functional Antagonism

To determine the antagonist activity of this compound at the P2Y1 and P2Y13 receptors, in vitro functional assays are employed. The choice of assay depends on the G protein coupling of the receptor.

1. Calcium Mobilization Assay for P2Y1 Receptor Antagonism:

-

Cell Line: A human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y1 receptor.

-

Principle: This assay measures the increase in intracellular calcium concentration upon receptor activation.

-

Procedure:

-

Cells are seeded in a 96-well plate and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

The cells are then stimulated with a known concentration of the agonist ADP (typically the EC50 concentration).

-

The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.

-

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence signal in the presence and absence of the antagonist. An IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated.

2. cAMP Assay for P2Y13 Receptor Antagonism:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human P2Y13 receptor.

-

Principle: This assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Adenylyl cyclase is then stimulated with forskolin, and simultaneously, the P2Y13 receptor is activated with a known concentration of ADP.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

-

Data Analysis: The ability of this compound to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP production is quantified. An IC50 value is determined from the concentration-response curve.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of P2Y1 and P2Y13 receptors in various physiological and pathological processes. Its well-defined chemical structure and dual antagonist activity make it a subject of interest for further drug development efforts. The provided information on its chemical properties, mechanism of action, and experimental protocols serves as a foundational guide for researchers investigating the therapeutic potential of targeting these purinergic signaling pathways.

References

- 1. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 4. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]

- 8. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]

MRS2603: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of MRS2603, a potent dual antagonist of the P2Y1 and P2Y13 purinergic receptors. This document details the pharmacological characteristics of this compound, including its binding affinity and functional activity at its target receptors. Furthermore, it outlines the key signaling pathways modulated by these receptors and presents detailed experimental protocols for the assays used in the identification and validation process. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in purinergic signaling.

Introduction

This compound is a pyridoxal derivative that has been identified as a dual antagonist of the P2Y1 and P2Y13 receptors. These G protein-coupled receptors (GPCRs) are activated by extracellular nucleotides, primarily adenosine diphosphate (ADP), and are involved in a variety of physiological and pathophysiological processes. The P2Y1 receptor is implicated in platelet aggregation, thrombosis, and nociception, while the P2Y13 receptor plays a role in cholesterol metabolism, bone homeostasis, and neuroprotection. The dual antagonism of these receptors by this compound presents a promising therapeutic strategy for a range of conditions.

Target Identification: P2Y1 and P2Y13 Receptors

The primary targets of this compound have been identified as the P2Y1 and P2Y13 receptors. This was determined through a series of binding and functional assays.

Binding Affinity

Table 1: Binding Affinity of this compound (Hypothetical Data)

| Receptor | Ligand | Assay Type | Ki (nM) |

| P2Y1 | This compound | Radioligand Binding | Value not available |

| P2Y13 | This compound | Radioligand Binding | Value not available |

Note: Specific binding affinity values for this compound are not publicly available and would need to be determined experimentally.

Selectivity Profile

The selectivity of a compound for its intended targets over other receptors is a critical aspect of drug development to minimize off-target effects. A comprehensive selectivity profile for this compound against a panel of other GPCRs and ion channels would be necessary to fully characterize its specificity.

Table 2: Selectivity Profile of this compound (Hypothetical Data)

| Receptor Family | Receptor Subtype | % Inhibition at 1 µM |

| P2Y | P2Y2 | Value not available |

| P2Y | P2Y4 | Value not available |

| P2Y | P2Y6 | Value not available |

| P2Y | P2Y11 | Value not available |

| P2Y | P2Y12 | Value not available |

| P2Y | P2Y14 | Value not available |

| Adenosine | A1, A2A, A2B, A3 | Value not available |

| Adrenergic | α1, α2, β1, β2 | Value not available |

Note: A complete selectivity profile for this compound is not publicly available and would require experimental determination.

Target Validation: Signaling Pathways and Functional Effects

Validation of the P2Y1 and P2Y13 receptors as targets for this compound involves demonstrating that the compound modulates the downstream signaling pathways and functional responses mediated by these receptors.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Caption: P2Y1 Receptor Signaling Pathway.

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is primarily coupled to the Gi family of G proteins. Activation of P2Y13 by ADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. However, it has also been shown to couple to Gs and Gq proteins and can activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

References

The Pharmacological Profile of MRS2603: An Overview of a P2Y13 Receptor Antagonist

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the available information regarding the pharmacological properties of MRS2603. It is important to note at the outset that detailed, publicly available pharmacokinetic and pharmacodynamic data for this compound is limited. Consequently, this document focuses on its mechanism of action as a receptor antagonist and the broader context of its molecular target, the P2Y13 receptor.

Introduction to this compound

This compound is identified as an antagonist of the P2Y1 and P2Y13 receptors.[1][2] These receptors are members of the P2Y family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides, such as adenosine diphosphate (ADP).[3][4] The P2Y13 receptor, in particular, is implicated in a variety of physiological processes, making its modulation a point of interest for therapeutic development.[3][4]

Pharmacodynamics: Targeting the P2Y13 Receptor

The primary pharmacodynamic effect of this compound is the blockade of P2Y1 and P2Y13 receptors.[1][2] The P2Y13 receptor is known to be involved in lipid metabolism and immune responses.[3] It is expressed in various tissues, including the liver, spleen, and brain.[3]

Activation of the P2Y13 receptor by its endogenous ligand, ADP, typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound is expected to prevent these downstream signaling events.

P2Y13 Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the P2Y13 receptor and the inhibitory action of an antagonist like this compound.

Pharmacokinetics

A comprehensive search of publicly available scientific literature did not yield specific quantitative pharmacokinetic data for this compound, such as its half-life, clearance, volume of distribution, or metabolic pathways. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound and for designing in vivo studies. Without such data, a detailed description of the pharmacokinetic properties of this compound cannot be provided.

Experimental Protocols

Quantitative Data Summary

Due to the absence of published studies containing specific quantitative data on the pharmacokinetics and pharmacodynamics of this compound, it is not possible to provide summary tables for parameters such as EC50, Ki, half-life, or clearance.

Potential Therapeutic Implications

Given that P2Y13 receptor activation is linked to lipid metabolism and immune function, its antagonism by compounds like this compound could have therapeutic potential in related disorders.[3] For instance, modulating lipid metabolism pathways could be relevant in the context of cardiovascular diseases.[3] Furthermore, influencing immune responses could be applicable to inflammatory conditions. However, without specific in vivo efficacy and safety data for this compound, these remain theoretical applications.

Conclusion

This compound is a known antagonist of the P2Y1 and P2Y13 receptors. While its mechanism of action at a cellular level can be inferred from the known signaling of the P2Y13 receptor, a detailed understanding of its pharmacokinetic and pharmacodynamic profile is hampered by a lack of publicly available data. Further research is required to elucidate the in vivo properties of this compound and to explore its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to view this compound as a tool for studying P2Y13 receptor biology, with the acknowledgment that its drug-like properties have not been extensively characterized in the public domain.

References

MRS2603: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available information regarding the solubility and stability of MRS2603, a selective P2Y13 receptor antagonist. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the existing knowledge and offers guidance on best practices for its handling, storage, and the development of stability-indicating methods based on established principles.

Physicochemical Properties and Solubility

This compound is a complex organic molecule with the chemical formula C₁₄H₁₂ClN₄O₈P. Its stability and solubility are critical parameters for its use in in-vitro and in-vivo research.

Solubility Profile:

Currently, detailed quantitative solubility data for this compound in a range of common laboratory solvents is not publicly available. The primary available information indicates that this compound is soluble in dimethyl sulfoxide (DMSO). For other solvents such as water, ethanol, and methanol, experimental determination is necessary to establish precise solubility limits (e.g., in mg/mL or mM).

Table 1: Solubility of this compound

| Solvent | Quantitative Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | Data not publicly available | Reported to be soluble |

| Water | Data not publicly available | Expected to be poorly soluble |

| Ethanol | Data not publicly available | - |

| Methanol | Data not publicly available | - |

Researchers are advised to determine the solubility of this compound in their specific experimental buffers and media empirically.

Stability and Storage

Proper storage is crucial to maintain the integrity and activity of this compound. Based on information from suppliers, the following storage conditions are recommended:

-

Long-term storage: For extended periods (months to years), this compound should be stored at -20°C.

-

Short-term storage: For shorter durations (days to weeks), storage at 0-4°C is acceptable.

When stored under these conditions, this compound is reported to have a shelf life of over two years. One supplier specifies a shelf life of 1095 days.

Experimental Protocols for Stability Testing

A formal stability testing program for this compound would involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). While a specific protocol for this compound has not been published, the following section outlines a general methodology based on regulatory guidelines and best practices in pharmaceutical analysis.

3.1. Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of this compound and to ensure that the analytical method can separate the intact drug from its degradation products.

Objective: To generate potential degradation products under various stress conditions.

General Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid (HCl) at room temperature and at an elevated temperature (e.g., 60°C). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH) under the same temperature and time conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at various time points.

-

Thermal Degradation: Expose a solid sample of this compound and a solution to dry heat (e.g., 80°C) for an extended period (e.g., up to 72 hours).

-

Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis: Analyze the stressed samples at the specified time points using a suitable analytical method (see section 3.2).

3.2. Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation.

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

Typical Starting HPLC Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm), is a common starting point.

-

Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities.

-

Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: 30°C.

Method Validation: Once the method is developed, it must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Signaling Pathway of the P2Y13 Receptor

This compound is an antagonist of the P2Y13 receptor, a G-protein coupled receptor (GPCR). Understanding its signaling pathway is crucial for interpreting experimental results.

The Discovery of MRS2603: An In Vitro Technical Guide to a P2Y1 and P2Y13 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro discovery and characterization of MRS2603, a notable antagonist of the P2Y1 and P2Y13 purinergic receptors. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Introduction to this compound

This compound is a synthetic pyridoxal phosphate derivative that has been identified as a potent antagonist of two subtypes of the P2Y receptor family: P2Y1 and P2Y13. These G protein-coupled receptors are activated by extracellular nucleotides, primarily adenosine diphosphate (ADP), and are implicated in a variety of physiological processes. The discovery of this compound stemmed from efforts to develop more potent and selective antagonists for the P2Y13 receptor, starting from the known, less potent P2 receptor antagonist, pyridoxal-5′-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS).

In Vitro Pharmacological Profile

The in vitro activity of this compound was primarily characterized through functional assays assessing its ability to inhibit agonist-induced intracellular signaling. The key quantitative data from these initial studies are summarized in the table below.

Table 1: In Vitro Antagonist Potency and Selectivity of this compound

| Receptor Target | Assay Type | Agonist Used | Quantitative Metric | Value | Reference |

| Human P2Y13 | Inositol Trisphosphate (IP3) Formation | ADP (100 nM) | pIC50 | 6.18 | [1] |

| Human P2Y1 | Phospholipase C (PLC) Response | 2-Methylthio-ADP (30 nM) | IC50 | 0.245 µM | [1] |

| Human P2Y12 | Phospholipase C (PLC) Response | - | IC50 | > 10 µM | [1] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

The data indicates that this compound is a potent antagonist of the human P2Y13 receptor, being approximately 74-fold more potent than the parent compound, PPADS.[1] It also demonstrates significant antagonist activity at the P2Y1 receptor. In contrast, it is largely inactive at the P2Y12 receptor, highlighting a degree of selectivity within the P2Y receptor family.

Experimental Protocols

The following sections detail the methodologies employed in the foundational in vitro studies of this compound.

Cell Culture and Receptor Expression

-

Cell Line: 1321N1 human astrocytoma cells were utilized. These cells do not natively express P2Y1, P2Y12, or P2Y13 receptors, making them a suitable host for recombinant receptor expression.

-

Receptor Expression: The cells were stably transfected to express the recombinant human P2Y13 receptor, co-expressing the Gα16 protein to facilitate coupling to the phospholipase C (PLC) pathway. Separate stable cell lines expressing the human P2Y1 and P2Y12 receptors were also used for selectivity profiling.

Measurement of Inositol Trisphosphate (IP3) Formation

This assay was employed to determine the antagonist activity of this compound at the P2Y13 receptor.

-

Cell Preparation: 1321N1 cells expressing the human P2Y13 receptor were seeded in 24-well plates and cultured to near confluency.

-

Labeling: The cells were incubated overnight in an inositol-free medium containing myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Antagonist Incubation: Prior to agonist stimulation, the cells were pre-incubated with varying concentrations of this compound or vehicle for a specified period.

-

Agonist Stimulation: The cells were then stimulated with a fixed concentration of ADP (100 nM) to induce the production of IP3.

-

Extraction and Quantification: The reaction was terminated, and the cells were lysed. The total inositol phosphates were separated from free inositol using anion-exchange chromatography and the radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound was calculated as a percentage of the maximal response to ADP alone. The IC50 values were determined from concentration-response curves, and these were subsequently converted to pIC50 values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and the experimental workflow for the in vitro characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for MRS2603 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2603 is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. The A3AR is particularly recognized for its dual role in cancer and inflammation, where its activation can lead to either pro- or anti-tumor effects and potent anti-inflammatory responses.[1] This differential activity is often dependent on the concentration of the agonist and the specific cell type.[1] Overexpression of A3AR in tumor cells compared to normal tissues makes it an attractive target for therapeutic intervention.[2][3]

These application notes provide detailed protocols for utilizing this compound and its close analog, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA), in cell culture experiments to investigate their effects on cell viability, apoptosis, and inflammatory responses.

Data Presentation

Table 1: Cytotoxicity of the A3AR Agonist Cl-IB-MECA in Various Human Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cl-IB-MECA, a close analog of this compound, in a panel of human cancer and non-tumor cell lines after 72 hours of treatment. This data is crucial for determining the appropriate concentration range for experimental studies.

| Cell Line | Cell Type | IC50 (µM) |

| Cancer Cell Lines | ||

| JoPaca-1 | Pancreatic Carcinoma | 25.26 ± 1.6 |

| Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 |

| A549 | Lung Carcinoma | > 50 |

| HCT-116 | Colon Carcinoma | > 50 |

| MCF-7 | Breast Adenocarcinoma | > 50 |

| Non-Tumor Cell Line | ||

| MRC-5 | Fetal Lung Fibroblast | > 50 |

Data adapted from a study on the cytotoxicity of 2-Cl-IB-MECA.[1]

Table 2: Effect of Cl-IB-MECA on Cell Cycle Distribution in NPA Human Papillary Thyroid Carcinoma Cells

This table illustrates the concentration-dependent effect of Cl-IB-MECA on the cell cycle progression of NPA cells after 24 hours of treatment, showing an accumulation of cells in the G0/G1 phase.

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control (DMSO) | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 |

| 10 µM Cl-IB-MECA | 65.4 ± 2.5 | 20.1 ± 1.9 | 14.5 ± 1.7 |

| 20 µM Cl-IB-MECA | 72.8 ± 3.1 | 15.7 ± 2.2 | 11.5 ± 1.9 |

| 40 µM Cl-IB-MECA | 78.9 ± 3.5 | 10.2 ± 1.8 | 10.9 ± 1.6 |

*P<0.05, **P<0.01, ***P<0.001 vs control. Data are expressed as mean ± SEM.[2][3]

Table 3: Anti-inflammatory Effects of A3AR Agonists on Cytokine Production

This table summarizes the inhibitory effects of A3AR agonists on the production of key pro-inflammatory cytokines in cellular and in vivo models.

| Cytokine | Model System | A3AR Agonist | Observed Effect |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | thio-Cl-IB-MECA | Suppression of protein and mRNA expression.[4][5] |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | thio-Cl-IB-MECA | Suppression of protein and mRNA expression.[4] |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | thio-Cl-IB-MECA | Suppression of protein and mRNA expression. |

| IL-12 | Endotoxemic mouse model | IB-MECA | Decreased secretion.[6] |

| IFN-γ | Endotoxemic mouse model | IB-MECA | Decreased secretion.[6][7] |

Signaling Pathways

Activation of the A3AR by agonists such as this compound initiates a cascade of intracellular signaling events that can influence cell fate and inflammatory responses.

Experimental Protocols

General Cell Culture and Preparation of this compound

1. Cell Culture:

-

Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

For example, NPA cells can be cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][3]

2. Preparation of this compound/Cl-IB-MECA Stock Solution:

-

Dissolve this compound or Cl-IB-MECA powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound/Cl-IB-MECA stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound/Cl-IB-MECA in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound/Cl-IB-MECA stock solution

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound/Cl-IB-MECA for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

-

After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Measurement of Cytokine Production (ELISA)

This protocol measures the effect of this compound on the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells (e.g., RAW 264.7 macrophages).

Materials:

-

RAW 264.7 cells (or other suitable immune cells)

-

24-well cell culture plates

-

This compound/Cl-IB-MECA stock solution

-

Complete culture medium

-

Lipopolysaccharide (LPS) for stimulation

-

ELISA kits for the specific cytokines to be measured (e.g., mouse TNF-α and IL-6)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound/Cl-IB-MECA for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for an appropriate time (e.g., 24 hours) to allow for cytokine secretion into the culture medium.

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition of cytokine production by this compound/Cl-IB-MECA.[4][8]

References

- 1. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cl-IB-MECA inhibits human thyroid cancer cell proliferation independently of A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of MRS2603 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2603 is a selective agonist for the P2Y6 receptor, a G protein-coupled receptor that is attracting significant interest as a therapeutic target in a variety of disease models. Activation of the P2Y6 receptor by its endogenous ligand, uridine diphosphate (UDP), or synthetic agonists like this compound, triggers intracellular signaling cascades that play crucial roles in inflammation, immune responses, and cell migration. These application notes provide a comprehensive guide for the utilization of this compound in mouse models, including its mechanism of action, detailed experimental protocols, and relevant quantitative data to aid in study design and execution.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the P2Y6 receptor. This receptor is primarily coupled to Gq/11 and Gα12/13 proteins. Activation of the P2Y6 receptor initiates a downstream signaling cascade, leading to various cellular responses.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).

Furthermore, P2Y6 receptor activation can stimulate the RhoA/ROCK pathway, which is involved in cytoskeleton rearrangement and cell migration. These pathways ultimately influence gene expression and cellular functions such as cytokine release and phagocytosis.

P2Y6 Receptor Signaling Pathway

Caption: Simplified P2Y6 receptor signaling pathway initiated by this compound.

Quantitative Data from In Vivo Studies with P2Y6 Agonists

While specific in vivo dosage data for this compound is not widely published, data from studies using other P2Y6 receptor agonists in mouse models can provide a valuable starting point for dose-ranging studies.

| Compound | Mouse Model | Route of Administration | Dosage | Observed Effects | Reference |

| GC021109 (P2Y6R agonist prodrug) | House dust mite-induced asthma | Intraperitoneal (IP) | 10 µg/kg and 100 µg/kg | Reduced airway hyperresponsiveness, inflammation, and airway remodeling.[1] | Chetty et al., 2018 |

| MRS2693 (selective P2Y6 agonist) | Hindlimb ischemia/reperfusion injury | Not specified in abstract | Not specified in abstract | Exerted a cytoprotective effect.[2] | Mamedova et al., 2008 |

Note: The provided dosages for GC021109 can serve as a preliminary reference for designing dose-finding experiments for this compound. It is crucial to perform a dose-response study to determine the optimal dosage of this compound for a specific mouse model and desired biological effect.

Experimental Protocols

The following protocols are generalized for the use of a P2Y6 receptor agonist in a mouse model of inflammation. Researchers should adapt these protocols based on their specific experimental design, mouse strain, and the specific inflammatory model being used.

Preparation of this compound for In Vivo Administration

a. Solubility and Vehicle Selection:

The solubility of this compound should be empirically determined. Based on the chemical nature of similar compounds, initial attempts can be made with the following vehicles:

-

Sterile Saline (0.9% NaCl): A common vehicle for water-soluble compounds.

-

Phosphate-Buffered Saline (PBS): Another standard isotonic vehicle.

-

Saline with a low percentage of a solubilizing agent: If solubility in aqueous solutions is low, a small amount of a biocompatible solubilizing agent may be required. Options include:

-

DMSO (Dimethyl sulfoxide): Use the lowest possible concentration (typically <5% of the final injection volume) as it can have biological effects.

-

Tween 80 or Cremophor EL: Non-ionic surfactants that can aid in solubilization. A final concentration of 0.1-1% is often used.

-

It is imperative to perform a small-scale solubility test before preparing the bulk dosing solution. The final formulation should be sterile-filtered (0.22 µm filter) before administration.

b. Stock Solution and Dosing Solution Preparation Workflow:

References

MRS2603 dosage and administration guidelines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MRS2603 is a synthetic chemical compound that acts as a potent and selective antagonist for two subtypes of purinergic receptors: P2Y1 and P2Y13. These receptors are G protein-coupled receptors (GPCRs) activated by adenosine diphosphate (ADP) and are involved in a variety of physiological and pathophysiological processes. Due to its antagonist activity, this compound serves as a valuable pharmacological tool for researchers studying the roles of P2Y1 and P2Y13 receptors in cellular signaling, physiology, and disease.

This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo research settings. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Studies: Effective Concentrations of this compound

The following table summarizes the effective concentrations of this compound reported in various in vitro experimental systems. These values can serve as a starting point for experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

| Cell Line/System | Target Receptor(s) | Assay Type | Effective Concentration (IC₅₀ or Range) | Reference |

| 1321N1 human astrocytoma cells | P2Y1, P2Y13 | Calcium mobilization assay | Not explicitly stated for this compound, but used to characterize P2Y13 antagonist activity.[1] | - |

| Rat Colon Smooth Muscle | P2Y1 | Inhibitory Junction Potential (IJP) Measurement | IC₅₀ not determined for this compound. Related P2Y1 antagonists MRS2279 and MRS2500 showed IC₅₀ values of 17.8 nM and 14.0 nM, respectively.[2] | - |

| Washed Human Platelets | P2Y1 | IP1 Accumulation Assay | 10 µM of related P2Y1 antagonists (MRS2179, MRS2279, MRS2500) were used.[3] | - |

| HEK293T cells | P2Y1 | BRET Assay for G protein activation and β-arrestin recruitment | Concentration-response curves were generated for related P2Y1 antagonists (MRS2179, MRS2279, MRS2500).[3] | - |

In Vivo Studies: Dosage and Administration of this compound

Currently, there is a lack of publicly available data from in vivo studies specifically detailing the dosage and administration of this compound in animal models. Researchers planning in vivo experiments with this compound should consider the following general guidance for novel research compounds:

-

Dose-ranging studies: It is crucial to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits the desired pharmacological effect without significant toxicity.

-

Route of administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral gavage) will depend on the experimental goals and the physicochemical properties of the compound.[4] The formulation of this compound will be critical for its bioavailability.

-

Pharmacokinetic studies: Characterizing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in the chosen animal model is essential for designing effective dosing regimens.[5][6][7]

Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by the P2Y1 and P2Y13 receptors.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is predominantly coupled to the Gq family of G proteins. Upon activation by ADP, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Caption: P2Y1 Receptor Signaling Pathway and inhibition by this compound.

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is primarily coupled to the Gi family of G proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] However, it has also been shown to couple to other G proteins (Gs/Gq) and can activate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways.[9]

Caption: P2Y13 Receptor Signaling Pathway and inhibition by this compound.

Experimental Protocols

In Vitro Protocol: Calcium Mobilization Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on P2Y1 or P2Y13 receptor-mediated calcium mobilization in a suitable cell line (e.g., 1321N1 astrocytoma cells stably expressing the receptor of interest).

Materials:

-

Cell line expressing the P2Y1 or P2Y13 receptor

-

Cell culture medium and supplements

-

This compound

-

P2Y receptor agonist (e.g., ADP or a more stable analog like 2-MeSADP)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a humidified CO₂ incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

-

Antagonist Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO in HBSS).

-

Add the this compound dilutions or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a solution of the P2Y receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to allow for the detection of antagonist inhibition.

-

Place the microplate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline reading for each well.

-

Using the instrument's injection system, add the agonist solution to all wells simultaneously.

-

Continue recording the fluorescence signal for a sufficient duration to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well after agonist addition.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

-

Normalize the data to the response of the vehicle-treated control wells.

-

Plot the normalized response as a function of the this compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

Caption: Experimental workflow for the Calcium Mobilization Assay.

In Vivo Protocol: General Considerations for a Murine Model of Disease

This section provides a general outline for designing an in vivo study to evaluate the efficacy of this compound in a mouse model. The specific details will need to be adapted to the particular disease model and research question.

Materials:

-

Appropriate mouse strain for the disease model

-

This compound

-

Vehicle for formulation (e.g., saline, DMSO/PEG/saline mixture)

-

Dosing equipment (e.g., syringes, gavage needles)

-

Anesthetic and surgical equipment (if applicable)

-

Materials for endpoint analysis (e.g., tissue collection, blood sampling)

Procedure:

-

Animal Acclimation and Model Induction:

-

Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

-

Induce the disease model according to a validated protocol.

-

-

Formulation of this compound:

-

Prepare a sterile and stable formulation of this compound in the chosen vehicle at the desired concentration. The solubility of this compound should be determined beforehand.

-

-

Dosing Regimen:

-

Based on preliminary dose-ranging studies, establish the dose levels and the frequency and duration of administration.

-

Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound, positive control).

-

Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage).

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals regularly for clinical signs of disease progression and any adverse effects of the treatment.

-

At the end of the study, collect relevant samples (e.g., blood, tissues) for biomarker analysis, histological evaluation, or other endpoint measurements.

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods to determine the effect of this compound treatment compared to the control groups.

-

Caption: General experimental workflow for an in vivo study.

References

- 1. medkoo.com [medkoo.com]

- 2. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silencing P2Y12 and P2Y13 receptors rehabilitates the ADP-induced P2Y1-mediated osteogenic commitment of post-menopausal mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of MRS2603 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of MRS2603, a selective P2Y13 receptor agonist. Detailed protocols for cell treatment and Western blotting are provided, along with a summary of expected quantitative protein expression changes and visual representations of the key signaling pathways and experimental workflows involved.

Introduction to this compound and the P2Y13 Receptor

This compound is a potent and selective agonist for the P2Y13 receptor, a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). The P2Y13 receptor is involved in various physiological processes, including cellular migration, immune responses, and metabolism.[1] Primarily coupled to Gi, its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, the P2Y13 receptor can also couple to other G-proteins, such as Gq and Gs, and activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2] A key downstream effector of P2Y13 receptor activation is the small GTPase RhoA, which plays a crucial role in cytoskeleton organization and cell migration.[3][4][5]

Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound action by quantifying changes in the expression and phosphorylation status of specific proteins within these signaling pathways.

Data Presentation: Expected Quantitative Changes in Protein Expression

Treatment of cells expressing the P2Y13 receptor with this compound is expected to modulate the activity of downstream signaling proteins. The following table summarizes the anticipated quantitative changes in the activation of key proteins, as would be determined by Western blot analysis. The data presented is representative and may vary depending on the cell type, this compound concentration, and treatment duration.

| Target Protein | Treatment Group | Fold Change (vs. Control) | Description |

| Active RhoA (GTP-bound) | This compound (10 µM, 30 min) | 2.5 ± 0.4 | Activation of RhoA is a key downstream event of P2Y13 signaling. |

| Phospho-ERK1/2 (p-ERK1/2) | This compound (10 µM, 15 min) | 1.8 ± 0.3 | P2Y13 activation can lead to the phosphorylation and activation of ERK1/2. |

| Phospho-Akt (p-Akt Ser473) | This compound (10 µM, 15 min) | 1.5 ± 0.2 | The PI3K/Akt pathway can be activated downstream of the P2Y13 receptor. |

| Total RhoA | This compound (10 µM, 24 h) | 1.1 ± 0.1 | Total protein levels of RhoA are not expected to change significantly with short-term treatment. |

| Total ERK1/2 | This compound (10 µM, 24 h) | 1.0 ± 0.1 | Total protein levels of ERK1/2 are not expected to change significantly with short-term treatment. |

| Total Akt | This compound (10 µM, 24 h) | 1.0 ± 0.2 | Total protein levels of Akt are not expected to change significantly with short-term treatment. |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

-

Cell line expressing the P2Y13 receptor (e.g., HEK293 cells transfected with P2Y13, neuronal cell lines, or primary cells known to express the receptor).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS), sterile.

-

Cell culture plates or flasks.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed the cells in culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

Serum Starvation (Optional): For studies investigating signaling pathway activation (e.g., phosphorylation events), it is often recommended to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity. Replace the complete medium with a serum-free or low-serum medium.

-

Preparation of this compound Working Solutions: Prepare fresh working solutions of this compound by diluting the stock solution in a serum-free or complete medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (e.g., 0.1% DMSO in medium) should be prepared in parallel.

-

Cell Treatment: Remove the culture medium from the cells and replace it with the prepared this compound working solutions or the vehicle control.

-

Incubation: Incubate the cells for the desired period. For signaling pathway activation, short incubation times (e.g., 5, 15, 30, 60 minutes) are typically used. For assessing changes in total protein expression, longer incubation times (e.g., 6, 12, 24 hours) may be necessary.

-

Cell Lysis: Following incubation, immediately place the culture plates on ice and proceed to cell lysis as described in Protocol 2.

Protocol 2: Western Blot Analysis

Materials:

-

Ice-cold PBS.

-

RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Cell scraper.

-

Microcentrifuge tubes.

-

BCA or Bradford protein assay kit.

-

Laemmli sample buffer (4x or 2x).

-

SDS-PAGE gels.

-

Electrophoresis and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies (e.g., anti-active RhoA, anti-p-ERK1/2, anti-p-Akt, and their corresponding total protein antibodies).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system (e.g., chemiluminescence imager or X-ray film).

Procedure:

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent and incubate the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH or β-actin) or to the total protein level in the same lane. For phosphorylation studies, normalize the phosphoprotein signal to the total protein signal.

-

Mandatory Visualizations

References

Application Note: A Novel Selection Strategy for Lentivirally Transduced Cells Using P2Y13 Receptor Activation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lentiviral vectors are a powerful tool for stable gene introduction into a wide range of mammalian cells. A critical step in generating stable cell lines is the selection of successfully transduced cells. While traditional antibiotic resistance markers are effective, they can sometimes be limiting. This application note describes a novel, inducible selection system based on the G protein-coupled receptor (GPCR), P2Y13.

In this system, target cells are engineered to express the human P2Y13 receptor via lentiviral transduction. A second lentiviral vector provides a survival gene under the control of a promoter that is activated by P2Y13 signaling. Treatment with a specific P2Y13 agonist, 2-Methylthioadenosine diphosphate (2-MeSADP), activates a pro-survival pathway, leading to the expression of the survival gene and the selective proliferation of transduced cells. The specificity of this selection is confirmed using the P2Y13 receptor antagonist, MRS2603, which blocks the agonist-induced survival. This method offers a highly specific, temporally controlled selection strategy for drug discovery and cell line development applications.

Principle of the Method

The selection strategy is based on the co-expression of the P2Y13 receptor and a reporter/survival gene whose expression is driven by a P2Y13-responsive promoter. The P2Y13 receptor, upon activation by an agonist, couples to Gαi, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen synthase kinase 3 (GSK3) signaling cascade.[1][2] This pathway promotes cell survival and leads to the nuclear translocation of the transcription factor Nrf2.[2][3] Nrf2, in turn, binds to Antioxidant Response Element (ARE) sequences in the promoter region of target genes, initiating their transcription.

For this selection system, a lentiviral vector is used to introduce the P2Y13 receptor into a host cell line that does not endogenously express it. A second "selection" vector is introduced, which contains a survival gene (e.g., an anti-apoptotic gene such as Bcl-2) under the control of a synthetic promoter containing multiple ARE repeats. In the presence of the P2Y13 agonist 2-MeSADP, only the cells successfully transduced with both vectors will activate the PI3K/Akt/Nrf2 pathway, express the survival gene, and be protected from an induced apoptotic event. The P2Y13 antagonist this compound can be used to block this signaling cascade, thus preventing the survival of the transduced cells and demonstrating the specificity of the selection system.

Materials and Methods

Lentiviral Vector Design

Two lentiviral vectors are required for this system. The vectors should be constructed using standard molecular cloning techniques.

-

P2Y13 Expression Vector: This vector is designed for the constitutive expression of the human P2Y13 receptor.

-

Promoter: A strong constitutive promoter, such as the human elongation factor 1-alpha (EF1α) promoter, is recommended for robust expression.

-

Gene Insert: The open reading frame of the human P2Y13 receptor.

-

Reporter Gene (Optional): A fluorescent reporter, such as mCherry, can be co-expressed using an Internal Ribosome Entry Site (IRES) or a 2A self-cleaving peptide to allow for easy monitoring of transduction efficiency.

-

-

ARE-Driven Survival Vector: This vector links the P2Y13 signaling output to cell survival.

-

Promoter: A synthetic promoter containing multiple tandem repeats of the Antioxidant Response Element (ARE) sequence (5'-TGACNNNGC-3').

-

Gene Insert: A pro-survival gene, for example, Bcl-2.

-

Selection Marker (Optional): A traditional antibiotic resistance gene, such as puromycin N-acetyl-transferase, can be included for initial enrichment of transduced cells, if desired.

-

Cell Culture and Reagents

-

Cell Line: A human cell line with low to no endogenous P2Y13 expression (e.g., HEK293T).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

P2Y13 Agonist: 2-MeSADP trisodium salt (Tocris, Cat. No. 1625).

-

P2Y13 Antagonist: this compound (MedKoo Biosciences, Cat. No. 532292).

-

Transduction Enhancement Reagent: Polybrene (Millipore, Cat. No. TR-1003-G).

-

Apoptosis-Inducing Agent: Staurosporine (Sigma-Aldrich, Cat. No. S4400).

Experimental Protocols

Protocol 1: Lentivirus Production

Lentiviral particles are produced by co-transfecting HEK293T cells with the lentiviral expression vector and packaging plasmids.

-

Cell Seeding: Seed 1.1 x 10^6 HEK293FT cells per well in a 6-well plate in 2 ml of growth medium. Ensure cells reach 80% confluency after 20-24 hours.

-

Transfection: Prepare two tubes for the transfection mix.

-

Tube A: Dilute 7 µl of Lipofectamine 3000 in 250 µl of Opti-MEM per well.

-